

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document summarizes its key physical characteristics, outlines generalized experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, with the CAS Number 18881-17-9, is a crystalline solid that is white to slightly pale yellow in appearance. Its chemical structure and properties make it a valuable intermediate in medicinal chemistry, particularly for creating complex bioactive molecules.^[1]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	163.22 g/mol	[1] [2] [3] [4]
Melting Point	114-116 °C (lit.)	
180-182 °C	[1] [2]	
Boiling Point	307.9 °C at 760 mmHg	[1] [2]
Appearance	White - Slightly pale yellow Crystal - Powder	
Solubility	Soluble in dichloromethane. Slightly soluble in water.	[2] [5]
Optical Activity	[α] ₂₂ /D -97°, c = 1 in methanol	
Density	1.081 g/cm ³	[2]
Flash Point	147 °C	[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	
2-8°C	[1]	
-20°C Freezer	[2]	

Experimental Protocols

While specific experimental details for the determination of all physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol are not exhaustively documented in the cited literature, a general methodology for key experiments can be outlined.

Melting Point Determination: A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

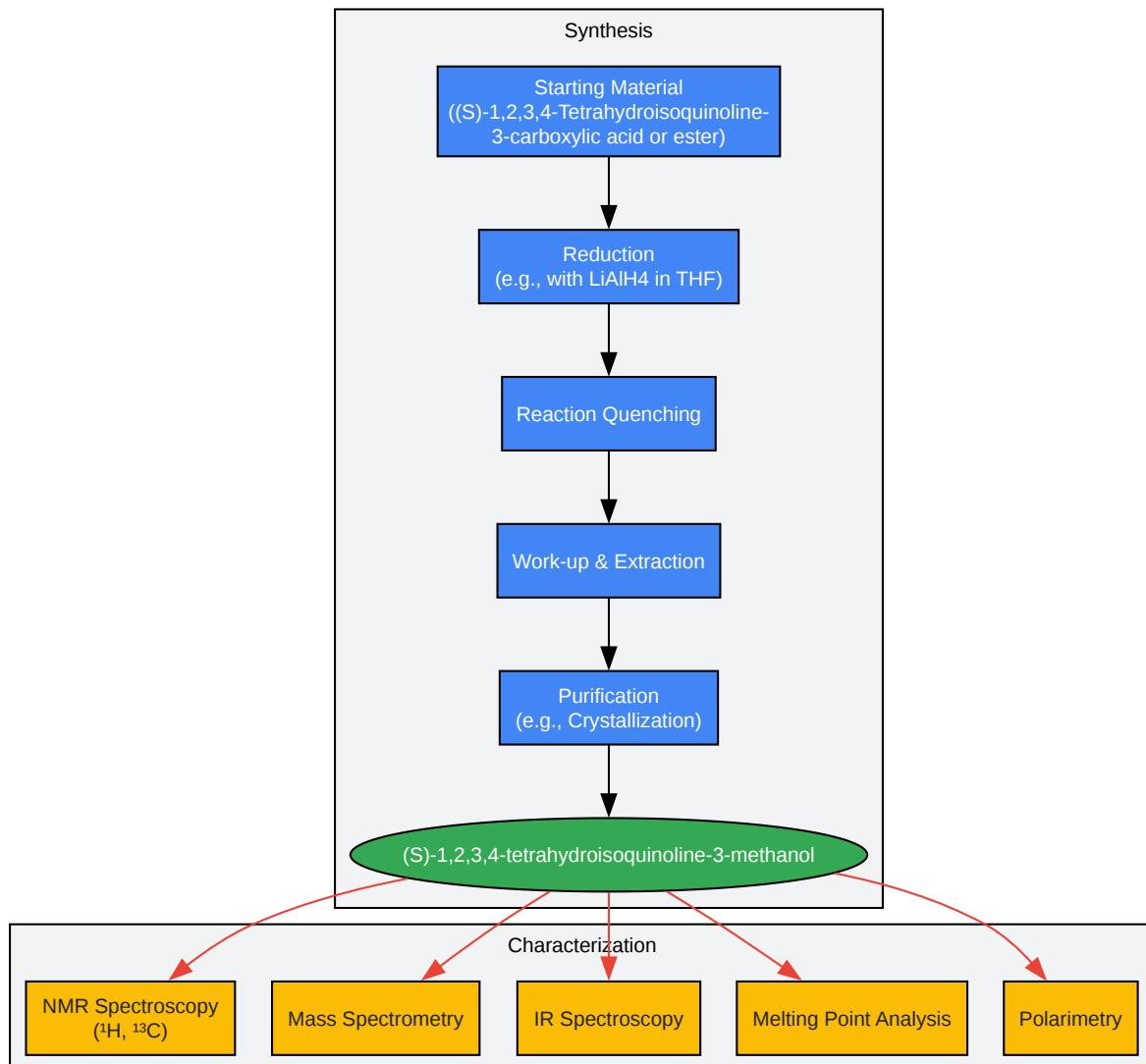
Boiling Point Determination: The boiling point is typically determined at a specific pressure, often atmospheric pressure (760 mmHg).^{[1][2]} A common method involves heating the liquid in a flask connected to a condenser and a thermometer. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Solubility Assessment: A qualitative assessment of solubility involves adding a small amount of the solute ((S)-1,2,3,4-tetrahydroisoquinoline-3-methanol) to a specific volume of a solvent (e.g., dichloromethane, water) at a given temperature. The mixture is agitated, and the degree of dissolution is observed. For a more quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like gravimetric analysis or spectroscopy.

Optical Activity Measurement: The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., $c = 1$ in methanol) is prepared and placed in a polarimeter tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated using the observed rotation, the concentration, and the path length.

Synthesis and Characterization Workflow

The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol typically involves the reduction of a corresponding carboxylic acid or ester derivative. A generalized workflow for its synthesis and subsequent characterization is depicted below.



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Caption: Generalized workflow for the synthesis and characterization of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.

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